molecular formula C13H20N2O3 B14879417 tert-butyl 1-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

tert-butyl 1-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B14879417
M. Wt: 252.31 g/mol
InChI Key: RORBHTPRNKQTHP-UHFFFAOYSA-N
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Description

tert-Butyl 1-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate: is a complex organic compound that features a tert-butyl group, a hydroxymethyl group, and a dihydropyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multiple stepsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes .

Medicine: Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 1-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 1-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-7-14-6-4-5-10(14)11(15)9-16/h4-6,11,16H,7-9H2,1-3H3

InChI Key

RORBHTPRNKQTHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=CC=C2C1CO

Origin of Product

United States

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